molecular formula C22H20ClNO5S B3833378 N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B3833378
M. Wt: 445.9 g/mol
InChI Key: BRKRIQMKFQYRIB-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

    Methoxylation: The sulfonyl intermediate is then subjected to methoxylation using a methoxy reagent, such as sodium methoxide, to introduce the methoxy group at the desired position.

    Acylation: The methoxylated intermediate undergoes acylation with 2-(2-methylphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or chlorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Phenoxy Acetamides: Compounds with similar phenoxy acetamide structures but different substituents, such as N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide.

    Sulfonyl Derivatives: Compounds with sulfonyl groups but different aromatic or aliphatic substituents.

    Methoxy Derivatives: Compounds with methoxy groups at different positions on the aromatic ring.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5S/c1-15-5-3-4-6-21(15)29-14-22(25)24-17-11-18(28-2)13-20(12-17)30(26,27)19-9-7-16(23)8-10-19/h3-13H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKRIQMKFQYRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide
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N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide
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